5-Fluoro-2-(furan-2-ylmethoxy)aniline
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Overview
Description
5-Fluoro-2-(furan-2-ylmethoxy)aniline: is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2 g/mol . It is characterized by the presence of a fluorine atom, a furan ring, and an aniline group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(furan-2-ylmethoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with furan-2-carbaldehyde under specific conditions. The nitro group is reduced to an amine, and the furan ring is introduced via a nucleophilic substitution reaction. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas or a metal catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-(furan-2-ylmethoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline or furan derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(furan-2-ylmethoxy)aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(furan-2-ylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the furan ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
5-Fluoro-2-methoxyaniline: Similar structure but lacks the furan ring.
2-(Furan-2-ylmethoxy)aniline: Similar structure but lacks the fluorine atom.
5-Fluoro-2-(methoxy)aniline: Similar structure but with a methoxy group instead of the furan ring.
Uniqueness: 5-Fluoro-2-(furan-2-ylmethoxy)aniline is unique due to the presence of both the fluorine atom and the furan ring, which confer distinct chemical and biological properties. These features make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-(furan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h1-6H,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDYROXKLBOSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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